N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Description
N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that falls within the broader category of nicotinamide derivatives. These derivatives are known for their diverse biological activities, which include the inhibition of gastric H+/K(+)-ATPase and anticancer properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from the structural similarities and activities of related compounds.
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves the formation of amide bonds and the introduction of various substituents to the nicotinamide core. For instance, the synthesis of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides involves the conversion of these compounds into their active forms, which inhibit gastric H+/K(+)-ATPase . Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides involves the creation of a triazole ring and its subsequent attachment to the nicotinamide moiety . These methods provide a foundation for the synthesis of N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, which would likely involve the attachment of a benzylpiperidin group and a tetrahydrofuran-3-yl ether to the nicotinamide core.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of various substituents can significantly affect the compound's interaction with biological targets. For example, the introduction of a benzylsulfinyl group in certain nicotinamide derivatives has been shown to enhance inhibitory activity against gastric H+/K(+)-ATPase . The molecular structure of N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would include a piperidine ring and a tetrahydrofuran ether, which could influence its binding affinity and specificity towards biological targets.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, the active forms of some derivatives are generated upon acid activation in the acidic environment of the parietal cell . The presence of a benzylpiperidin and a tetrahydrofuran-3-yl ether in N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide suggests that it may also undergo specific chemical transformations under physiological conditions, potentially affecting its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and pKa, are influenced by their molecular structure. For example, compound 8b from the first paper demonstrated greater stability at neutral and weakly acidic pH compared to other H+/K(+)-ATPase inhibitors . The specific physical and chemical properties of N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would need to be empirically determined, but its structural components suggest it may possess unique solubility and stability characteristics relevant to its biological activity.
Scientific Research Applications
Corrosion Inhibition
A class of nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide and N-((methyl(phenyl)amino)methylene)nicotinamide, has been synthesized and evaluated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These compounds exhibit significant inhibition efficiency, highlighting their potential as corrosion inhibitors in industrial applications (Chakravarthy et al., 2014).
Cellular Metabolism and Neuroprotection
Nicotinamide plays a crucial role in cellular energy metabolism, impacting cellular survival and longevity. It modulates oxidative stress and influences pathways tied to cellular survival and death. This suggests its potential for treating disorders related to immune system dysfunction, diabetes, and aging-related diseases. Its robust cytoprotective properties against cellular inflammatory activation and apoptotic processes underline its therapeutic potential (Maiese et al., 2009).
Antimicrobial and Anticancer Applications
Nicotinamide derivatives have also been explored for their antimicrobial properties, with compounds showing significant activity against a range of bacterial and fungal species. This points to their potential use in developing new antimicrobial agents (Patel & Shaikh, 2010). Additionally, certain nicotinamide derivatives have been identified as potent and selective somatostatin receptor subtype 5 antagonists, suggesting their utility in cancer therapy (Alker et al., 2010).
Neuroprotective Drug Potential
YM-244769, a novel Na+/Ca2+ exchange inhibitor closely related to nicotinamide derivatives, has demonstrated significant neuroprotective effects. It preferentially inhibits NCX3 and protects against hypoxia/reoxygenation-induced neuronal cell damage, indicating its potential as a neuroprotective drug (Iwamoto & Kita, 2006).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(20-7-4-11-23-22(20)28-19-10-14-27-16-19)24-18-8-12-25(13-9-18)15-17-5-2-1-3-6-17/h1-7,11,18-19H,8-10,12-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCGTVIRXGZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(N=CC=C2)OC3CCOC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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